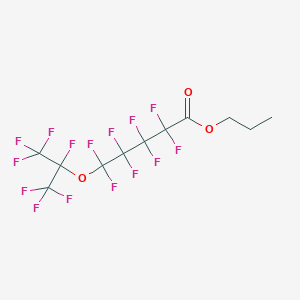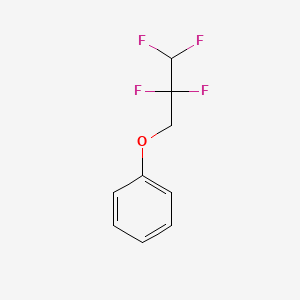
5-Formyl-2',3'-O-(1-methylethylidene)-cytidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Formyl-2’,3’-O-(1-methylethylidene)-cytidine is a derivative of cytidine, a nucleoside molecule that is a fundamental component of RNA. This compound is characterized by the presence of a formyl group at the 5-position and an isopropylidene group protecting the 2’ and 3’ hydroxyl groups of the ribose sugar. These modifications can significantly alter the chemical and biological properties of the nucleoside, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Formyl-2’,3’-O-(1-methylethylidene)-cytidine typically involves the protection of the ribose hydroxyl groups followed by the introduction of the formyl group at the 5-position. A common synthetic route includes:
Protection of Ribose Hydroxyl Groups: The 2’ and 3’ hydroxyl groups of cytidine are protected using an isopropylidene group. This is achieved by reacting cytidine with acetone in the presence of an acid catalyst.
Formylation: The protected nucleoside is then subjected to formylation at the 5-position. This can be done using formylating agents such as formic acid or formic anhydride under controlled conditions.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
5-Formyl-2’,3’-O-(1-methylethylidene)-cytidine can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The formyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 5-Carboxy-2’,3’-O-(1-methylethylidene)-cytidine.
Reduction: 5-Hydroxymethyl-2’,3’-O-(1-methylethylidene)-cytidine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
5-Formyl-2’,3’-O-(1-methylethylidene)-cytidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Studied for its potential role in modifying RNA function and stability.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the development of nucleoside-based drugs and diagnostic tools.
作用機序
The mechanism of action of 5-Formyl-2’,3’-O-(1-methylethylidene)-cytidine involves its incorporation into RNA or DNA, where it can affect the structure and function of the nucleic acids. The formyl group can participate in hydrogen bonding and other interactions, potentially altering the stability and function of the nucleic acid. The isopropylidene group protects the ribose hydroxyl groups, preventing unwanted reactions and increasing the compound’s stability.
類似化合物との比較
Similar Compounds
5-Formylcytidine: Lacks the isopropylidene protection, making it more reactive.
2’,3’-O-(1-Methylethylidene)-cytidine: Lacks the formyl group, affecting its chemical reactivity and biological activity.
5-Methylcytidine: Contains a methyl group instead of a formyl group, leading to different chemical and biological properties.
Uniqueness
5-Formyl-2’,3’-O-(1-methylethylidene)-cytidine is unique due to the combination of the formyl group and the isopropylidene protection. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications.
特性
IUPAC Name |
4-amino-1-[6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-2-oxopyrimidine-5-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O6/c1-13(2)21-8-7(5-18)20-11(9(8)22-13)16-3-6(4-17)10(14)15-12(16)19/h3-4,7-9,11,18H,5H2,1-2H3,(H2,14,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQUIGOUJOGMEJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(OC(C2O1)N3C=C(C(=NC3=O)N)C=O)CO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[6-amino-9-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]purin-2-yl]-2-methylpropanamide](/img/structure/B12089728.png)
![(NE)-N-[(3-fluoropyridin-2-yl)methylidene]hydroxylamine](/img/structure/B12089735.png)





![Benzenepropanamide,a-amino-N-[(1R)-1-[(3aS,4S,6S,7aR)-hexahydro-3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborol-2-yl]-3-methylbutyl]-, (aS)-](/img/structure/B12089777.png)
![1-Methyl-2-phenyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1h-benzimidazole](/img/structure/B12089782.png)
![Zirconium,[2,2-bis[(2-propen-1-yloxy-kO)methyl]-1-butanolato-kO]tris(neodecanoato-kO)-](/img/structure/B12089783.png)


![3-Amino-2-[(3-chlorophenyl)methyl]propanoic acid](/img/structure/B12089805.png)
![1-[(3-Bromo-4-methylphenyl)methyl]azetidine](/img/structure/B12089812.png)
